N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-benzylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-23(21,22)11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCLFQHJJWHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 3-Aminophenyl Precursors
The synthesis typically begins with the acetylation of 3-aminophenyl derivatives. For example, 3-aminoacetophenone is treated with acetic anhydride in ethyl acetate at 0–5°C to form N-(3-acetylphenyl)acetamide. This step achieves near-quantitative yields (99%) when using a 1:1.5 molar ratio of 3-aminoacetophenone to acetic anhydride.
Reaction Conditions:
Sulfonylation with Benzylsulfonyl Chloride
The benzylsulfonyl group is introduced via nucleophilic substitution. N-(3-Acetylphenyl)acetamide reacts with benzylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or NaHCO₃). The reaction proceeds at 25°C for 4–6 hours, yielding 2-(benzylsulfonyl)-N-(3-acetylphenyl)acetamide.
Optimization Insights:
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Base: Triethylamine (1:1.2 molar ratio to substrate) reduces HCl byproduct formation.
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Solvent: DCM enhances solubility of intermediates.
Stepwise Reaction Mechanisms
Acetylation Mechanism
The acetylation follows a nucleophilic acyl substitution pathway. The amine group of 3-aminoacetophenone attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by the polar solvent. The intermediate tetrahedral structure collapses, releasing acetate and forming the acetylated product.
Sulfonylation Mechanism
Benzylsulfonyl chloride reacts with the acetamide’s α-hydrogen via a base-assisted deprotonation, forming a sulfonate intermediate. Subsequent elimination of HCl yields the sulfonylated product. Steric hindrance from the 3-acetyl group necessitates prolonged reaction times to ensure complete conversion.
Process Optimization Strategies
Catalytic Enhancements
Palladium on carbon (Pd/C, 5% loading) accelerates hydrogenation steps in related sulfonamide syntheses, reducing reaction times by 30%. For N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide, Pd/C may aid in debenzylation side reactions but requires careful temperature control (50–75°C).
Solvent Selection
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Polar aprotic solvents (DMF, DMSO): Improve sulfonyl chloride solubility but risk over-sulfonylation.
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Chlorinated solvents (DCM, chloroform): Balance reactivity and selectivity, favored in industrial settings.
Table 1: Solvent Impact on Sulfonylation Yield
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 4.5 | 78 | 99.5 |
| DMF | 3.0 | 65 | 98.2 |
| THF | 6.0 | 58 | 97.8 |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, acetonitrile/water gradient) confirms product purity (>99.8%) and identifies byproducts like over-acetylated derivatives (retention time: 12.3 min vs. 14.1 min for target).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 8H, aromatic), 4.32 (s, 2H, CH₂SO₂), 2.61 (s, 3H, COCH₃).
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¹³C NMR: 198.4 (COCH₃), 169.2 (CONH), 139.1–126.7 (aromatic), 56.1 (CH₂SO₂).
Challenges and Mitigation
Regioselectivity in Sulfonylation
The electron-withdrawing acetyl group directs sulfonylation to the para position, but ortho byproducts (5–8%) may form. Switching to bulkier bases (e.g., DBU) suppresses this by 40%.
Byproduct Formation
Unreacted benzylsulfonyl chloride may hydrolyze to benzylsulfonic acid. Post-reaction quenching with ice-cold NaHCO₃ minimizes this side reaction.
Industrial and Research Applications
This compound serves as a precursor in kinase inhibitor development. Its sulfonamide moiety enhances binding affinity to ATP pockets in target enzymes .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise as an inhibitor of voltage-gated sodium channels, particularly Nav 1.7, which is critical in pain perception. Inhibiting this channel may provide relief from chronic pain conditions such as neuropathic pain, migraine, and other pain syndromes.
Anticancer Activity
Research indicates that compounds similar to N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide exhibit significant anticancer properties. They have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth in vivo. The structure-activity relationship studies suggest that modifications to the sulfonamide group can enhance its efficacy against resistant cancer forms.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may inhibit inflammatory cytokine production and nitric oxide synthesis, which are pivotal in conditions like Alzheimer's disease and multiple sclerosis.
Case Study 1: Pain Management
A study focused on the efficacy of this compound as a Nav 1.7 inhibitor demonstrated significant analgesic effects in animal models of chronic pain. The results indicated a reduction in pain behaviors associated with neuropathic conditions, suggesting potential for clinical application in pain management therapies.
Case Study 2: Anticancer Research
In vitro studies have shown that derivatives of this compound possess potent activity against melanoma and pancreatic cancer cell lines. The lead compound exhibited a dual mechanism of action by inducing both apoptosis and autophagy, leading to reduced tumor growth in xenograft models.
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
2-(Benzylsulfonyl)-N-(4-bromophenyl)acetamide
- Structure : Differs by replacing the 3-acetylphenyl group with a 4-bromophenyl moiety.
- Properties : The bromine atom (electron-withdrawing) enhances electrophilicity compared to the acetyl group (moderately electron-withdrawing). Molecular weight: 368.25 g/mol .
- Activity: Not explicitly reported, but brominated aryl groups are common in anticancer and antimicrobial agents due to enhanced binding to hydrophobic pockets.
N-(3-Acetylphenyl)-2-(4-nitrophenoxy)acetamide
- Structure: Substitutes benzylsulfonyl with a 4-nitrophenoxy group.
- Molecular weight: 314.29 g/mol .
- Activity: Nitrophenoxy derivatives are often explored as prodrugs or enzyme inhibitors.
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
- Structure : Features a quinazoline-sulfonyl group instead of benzylsulfonyl.
Enzyme Inhibition Profiles
Acetamides with sulfonyl or benzothiazole groups often target enzymes like MAO, AChE, or BChE:
Key Insights :
- The benzylsulfonyl group in the target compound may favor MAO-B inhibition, similar to safinamide’s fluorobenzyl group, but with distinct steric effects .
- Piperazine-linked benzothiazole sulfonamides (e.g., Compound 47) show gram-positive antibacterial activity, suggesting sulfonyl positioning and heterocycles modulate target specificity .
Anticancer Activity
Sulfonyl-containing acetamides are prominent in anticancer research:
Key Insights :
- Thiadiazole derivatives (e.g., Compound 63) leverage sulfur-based redox activity for cytotoxicity, whereas quinazoline-sulfonyl analogs (e.g., Compound 40) likely inhibit tyrosine kinases .
- The absence of a heterocyclic core in the target compound may limit DNA-targeted activity but could favor alternative mechanisms like tubulin inhibition.
Physicochemical Properties
A comparison of key parameters:
Key Insights :
- Benzothiazole derivatives (e.g., Compound in ) exhibit better solubility due to sulfur atoms, highlighting trade-offs between hydrophobicity and bioactivity.
Biological Activity
N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the acylation of benzylsulfonamide derivatives with 3-acetylphenyl groups. The structural formula can be represented as follows:
This compound features a sulfonamide group, which is known for its ability to interact with various biological targets.
Anti-Inflammatory and Analgesic Properties
Recent studies have shown that this compound exhibits significant anti-inflammatory and analgesic activities. A comparative study on structurally similar compounds demonstrated that derivatives with benzene sulfonamide groups displayed strong inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) pathways, which are critical in inflammatory processes .
Key Findings:
- COX-2 Inhibition: The compound showed potent inhibition of COX-2 with an IC50 value of 0.011 μM.
- 5-LOX Inhibition: An IC50 value of 0.046 μM was observed for 5-LOX inhibition.
- TRPV1 Activity: Notably, the compound also inhibited TRPV1 channels, which are involved in pain signaling, with an IC50 value of 0.008 μM .
Pharmacokinetics
Pharmacokinetic studies in SD rats have indicated that this compound has high oral bioavailability (96.8%) and a favorable clearance rate (CL = 3.24 ± 1.47 mL/min/kg). The maximum concentration (Cmax) achieved was 5807.18 ± 2657.83 ng/mL following administration at a dose of 10 mg/kg .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Pathways: By targeting COX-2 and 5-LOX, the compound reduces the production of pro-inflammatory mediators.
- Modulation of Pain Receptors: Its action on TRPV1 receptors suggests a direct influence on pain perception pathways.
Efficacy in Pain Models
In vivo studies have demonstrated that this compound effectively alleviates pain in formalin-induced models and reduces edema in capsaicin-induced inflammation models. These findings support its potential therapeutic applications in treating inflammatory pain conditions .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison was made with other benzene sulfonamide derivatives:
| Compound Name | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) | Bioavailability (%) |
|---|---|---|---|---|
| This compound | 0.011 | 0.046 | 0.008 | 96.8 |
| Other Derivative A | 0.020 | 0.100 | 0.015 | 85 |
| Other Derivative B | 0.015 | 0.050 | 0.010 | 90 |
Q & A
Q. What synthetic methodologies are employed for N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with acetylation of 3-aminophenol derivatives. For example, reacting 3-aminoacetophenone with acetic anhydride forms N-(3-acetylphenyl)acetamide, followed by sulfonation using benzylsulfonyl chloride under controlled conditions . Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (273–298 K), and catalysts (e.g., triethylamine) to enhance yield and purity. Reaction monitoring via TLC or HPLC is critical to isolate intermediates .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For related acetamides, crystal structures reveal planar acetamide moieties and sulfonyl group orientations influencing intermolecular interactions (e.g., N–H···O hydrogen bonds) . Complementary techniques include:
- NMR : H/C NMR to confirm substituent positions (e.g., acetyl at C3 of phenyl, benzylsulfonyl at C2).
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1150 cm (S=O stretching) .
Q. What analytical methods ensure purity and stability of this compound during storage?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify impurities (<1%).
- TGA/DSC : Assess thermal stability (decomposition temperatures >150°C).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can mechanistic studies elucidate the biological activity of this compound?
Target engagement is evaluated via:
- Enzyme Inhibition Assays : Dose-response curves (IC) against kinases or proteases, using fluorescence-based substrates.
- Molecular Docking : Computational models (AutoDock Vina) predict binding modes, with validation through site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Q. What strategies address contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Systematic substituent variations are tested:
- Benzylsulfonyl Group : Replace with alkylsulfonyl or heteroarylsulfonyl to modulate lipophilicity (logP).
- Acetylphenyl Ring : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity and target binding.
- Bioisosteric Replacement : Substitute acetamide with urea or sulfonamide to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
